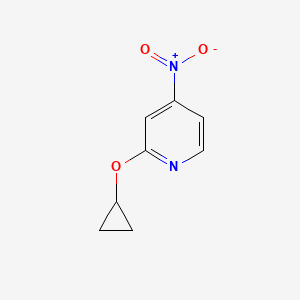

2-Cyclopropoxy-4-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2-cyclopropyloxy-4-nitropyridine |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)6-3-4-9-8(5-6)13-7-1-2-7/h3-5,7H,1-2H2 |

InChI Key |

FBSXEQRHCPQRLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropoxy 4 Nitropyridine and Analogous Nitropyridine Structures

Precursor Synthesis and Pyridine (B92270) Core Functionalization

Synthesis of 4-Nitropyridine (B72724) and its N-Oxide Derivatives

The direct nitration of pyridine is often challenging, but the synthesis of its N-oxide derivative provides a more facile route. Pyridine N-oxide can be effectively nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.netoc-praktikum.de This reaction proceeds by heating the mixture, typically for several hours at temperatures around 90-130°C, to yield 4-nitropyridine N-oxide. researchgate.netoc-praktikum.desciencemadness.org This N-oxide is a key intermediate.

A two-step continuous flow process has also been developed for the synthesis of 4-nitropyridine from pyridine N-oxide. researchgate.net This method first involves the nitration of pyridine N-oxide to give 4-nitropyridine N-oxide, which is then reduced with phosphorus trichloride (B1173362) (PCl₃) to afford the final 4-nitropyridine product. researchgate.netchemicalbook.com This flow chemistry approach is noted for enhancing safety and achieving high throughput and yield. researchgate.net

Table 1: Selected Conditions for 4-Nitropyridine N-Oxide Synthesis

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Pyridine N-oxide | Fuming HNO₃, Conc. H₂SO₄ | 125-130°C, 3 hours | 4-Nitropyridine N-oxide | 42% | oc-praktikum.de |

| Pyridine N-oxide | HNO₃, H₂SO₄ | Continuous flow | 4-Nitropyridine N-oxide | 83% (two-step) | researchgate.net |

Once obtained, the 4-nitropyridine N-oxide can be deoxygenated to 4-nitropyridine using reagents like PCl₃ in a suitable solvent such as 1,2-dichloroethane (B1671644) or acetonitrile. chemicalbook.com

Preparation of Halogenated Nitropyridine Intermediates (e.g., 2-chloro-4-nitropyridine (B32982), 2,4-dichloro-3-nitropyridine)

Halogenated nitropyridines are pivotal intermediates, as the halogen atom serves as an excellent leaving group for the subsequent introduction of the cyclopropoxy moiety.

2-Chloro-4-nitropyridine: This intermediate is commonly synthesized from 2-chloro-4-nitropyridine N-oxide. The N-oxide itself is prepared by the nitration of 2-chloropyridine (B119429) N-oxide using concentrated sulfuric acid and nitric acid. prepchem.com The subsequent deoxygenation of 2-chloro-4-nitropyridine N-oxide is achieved by heating it with a reducing agent like phosphorus trichloride (PCl₃) in a solvent like chloroform. chemicalbook.com This reaction typically proceeds at reflux overnight and yields 2-chloro-4-nitropyridine after workup. chemicalbook.com

2,4-Dichloro-3-nitropyridine (B57353): This highly functionalized intermediate is prepared from 2,4-dihydroxy-3-nitropyridine. google.com The conversion is accomplished by reacting it with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like diisopropylethylamine (DIPEA). google.com The reaction is heated to around 100°C for several hours, and after quenching and purification, 2,4-dichloro-3-nitropyridine is obtained in high yield. google.com This compound is a versatile building block due to its two reactive chlorine atoms and the activating nitro group. biosynth.comchemicalbook.comchemimpex.comchemimpex.com

Table 2: Synthesis of Halogenated Nitropyridine Intermediates

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-Chloro-4-nitropyridine N-oxide | PCl₃, Chloroform | Reflux, overnight | 2-Chloro-4-nitropyridine | 78% | chemicalbook.com |

| 2,4-Dihydroxy-3-nitropyridine | POCl₃, DIPEA | 100°C ± 5°C, 4 hours | 2,4-Dichloro-3-nitropyridine | 96% | google.com |

Synthesis of Substituted 2-Hydroxypyridine (B17775) Derivatives

Substituted 2-hydroxypyridines, which exist in tautomeric equilibrium with 2-pyridones, are also important precursors in various synthetic routes. rsc.org The synthesis of these derivatives can be achieved through numerous methods, including the annulation of pyridine derivatives with electrophiles or transition-metal-catalyzed reactions. iipseries.org For instance, highly functionalized 2-pyridones can be synthesized from acyclic substrates like dimethyl malonate derivatives and alkynyl imines in the presence of a base like sodium hydride. iipseries.org The functional groups on these rings can then be manipulated, such as through nitration, to generate the necessary nitropyridine scaffold before further modification.

Introduction of the Cyclopropoxy Moiety

The final key step in the synthesis of 2-cyclopropoxy-4-nitropyridine is the formation of the ether linkage between the cyclopropyl (B3062369) group and the nitropyridine core. This is typically achieved via nucleophilic aromatic substitution.

Alkoxylation Reactions Utilizing Cyclopropyl Alcohols and Derivatives

The most direct method for introducing the cyclopropoxy group is through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.comtcichemicals.comlscollege.ac.in In this process, a halogenated nitropyridine, such as 2-chloro-4-nitropyridine, is treated with cyclopropanol (B106826). The reaction is facilitated by a base, which deprotonates the cyclopropanol to form the more nucleophilic cyclopropoxide anion.

The electron-withdrawing nitro group at the para-position is crucial for this reaction. wikipedia.orgmasterorganicchemistry.com It activates the pyridine ring by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution. wikipedia.orgmasterorganicchemistry.com Common bases used include sodium hydride (NaH) or potassium carbonate, and the reaction is typically run in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The reaction of the cyclopropoxide anion with the electron-deficient pyridine ring displaces the chloride leaving group to form the desired this compound.

Table 3: General Conditions for SNAr Alkoxylation

| Electrophile | Nucleophile | Base | Solvent | General Product |

| 2-Chloro-4-nitropyridine | Cyclopropanol | NaH, K₂CO₃, etc. | DMF, THF, etc. | This compound |

This SNAr methodology is broadly applicable for the synthesis of various alkoxy-substituted nitropyridines. researchgate.net

Palladium-Catalyzed Approaches for Cyclopropyl-Containing Pyridines

While the SNAr reaction is the most common method for C-O ether bond formation in this context, modern organic synthesis has also seen the development of palladium-catalyzed cross-coupling reactions for creating such linkages. mit.edu These methods, often variants of the Buchwald-Hartwig amination, can be adapted for C-O coupling.

In a potential palladium-catalyzed route, an aryl halide (like 2-chloro-4-nitropyridine) could be coupled with cyclopropanol. These reactions typically require a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. mit.edu The choice of ligand is critical, with bulky, electron-rich phosphine ligands often promoting the difficult C-O reductive elimination step from the palladium center. mit.edu Although more commonly applied to aryl and hetaryl bromides, these methods have been extended to chlorides. nih.govrsc.org Palladium-catalyzed couplings have also been developed specifically for cyclopropanols with aryl halides, demonstrating the feasibility of using this strained alcohol in cross-coupling chemistry. nih.gov While specific examples for the synthesis of this compound via this method are not as prevalent as SNAr, the continuous evolution of Pd-catalyzed C-O bond formation presents a viable alternative synthetic strategy. rsc.orgchemrxiv.org

Strategies for O-Cyclopropylation at the 2-Position

The introduction of a cyclopropoxy group at the 2-position of a pyridine ring, particularly a nitropyridine, is a significant synthetic challenge, primarily due to the tautomeric equilibrium between 2-hydroxypyridine and its 2-pyridone form. The chemoselectivity between N- and O-alkylation is a critical hurdle that must be overcome. researchgate.netresearchgate.net While direct O-cyclopropylation of a pre-formed 2-hydroxy-4-nitropyridine (B1586587) is the most straightforward concept, controlling the reaction to favor oxygen over nitrogen functionalization is complex. researchgate.net

Research into Chan-Lam cyclopropylation reactions using potassium cyclopropyl trifluoroborate has been explored for heteroaromatic compounds. nih.gov A study applying these conditions to 2-hydroxypyridine, catalyzed by copper(II) acetate (B1210297) and 1,10-phenanthroline (B135089) with oxygen as the terminal oxidant, resulted in the formation of 1-cyclopropylpyridin-2-one, indicating that N-cyclopropylation occurred instead of the desired O-cyclopropylation. nih.gov The connectivity was confirmed by NMR spectroscopy, which showed a diagnostic carbonyl signal, confirming the pyridone structure. nih.gov This highlights the inherent challenge in directing the cyclopropylation to the oxygen atom in such systems.

Alternative strategies often involve the use of rhodium catalysts. For instance, dinuclear rhodium complexes have been shown to be efficient catalysts for the O-selective Markovnikov-type addition of 2-pyridones to terminal alkynes, which could be a potential, albeit indirect, route to O-alkenyl-2-hydroxypyridines. researchgate.net Such intermediates could potentially undergo further modification to yield the cyclopropyl ether.

Ring Transformation and Rearrangement Strategies for Pyridine Construction

Three-Component Ring Transformations Involving Nitropyridones

Three-component ring transformation (TCRT) reactions offer a powerful method for constructing highly substituted nitropyridine rings that are otherwise difficult to access. mdpi.com This strategy often utilizes a highly electron-deficient pyridone, such as 1-methyl-3,5-dinitro-2-pyridone, which serves as a stable and safe synthetic equivalent of the unstable nitromalonaldehyde. mdpi.comkochi-tech.ac.jpkochi-tech.ac.jp

In a typical TCRT, the dinitropyridone is reacted with a ketone and a nitrogen source, like ammonia (B1221849) or ammonium (B1175870) acetate. mdpi.comkochi-tech.ac.jp The reaction proceeds through a nucleophilic-type ring transformation, where the electron-deficient nature of the dinitropyridone makes it an excellent substrate. mdpi.com The process involves the initial attack of an enol or enamine (formed from the ketone and nitrogen source) onto the pyridone ring, followed by a series of intermediates that ultimately lead to the formation of a new, substituted nitropyridine ring. chim.it This method is versatile and can be applied to a range of ketones, including aromatic, cyclic, and α,β-unsaturated ketones, to produce 2-arylated-5-nitropyridines, nitrated cycloalka[b]pyridines, and alkenyl/alkynyl-pyridines, respectively. kochi-tech.ac.jpresearchgate.net

A plausible mechanism involves the formation of a bicyclic intermediate, which then undergoes ring-opening and subsequent aromatization, eliminating a nitroacetamide fragment to yield the final nitropyridine product. kochi-tech.ac.jp The use of ammonium acetate as the nitrogen source is particularly effective, though it can sometimes lead to the formation of nitroaniline byproducts in addition to the target nitropyridines. mdpi.comkochi-tech.ac.jp

Table 1: Examples of Three-Component Ring Transformations

| Pyridone Substrate | Ketone Component | Nitrogen Source | Product Type |

|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone | Aromatic Ketones | Ammonium Acetate | 2-Arylated-5-nitropyridines kochi-tech.ac.jp |

| 1-Methyl-3,5-dinitro-2-pyridone | Cycloalkanones | Ammonium Acetate | Nitrated Cycloalka[b]pyridines researchgate.net |

| 1-Methyl-3,5-dinitro-2-pyridone | α,β-Unsaturated Ketones | Ammonium Acetate | Alkenyl/Alkynyl-pyridines researchgate.net |

Diversification of Heteroaromatic Cores via Deconstruction-Reconstruction Protocols

A modern and powerful strategy for creating diverse heterocyclic structures, including pyridines, is the deconstruction-reconstruction approach. digitellinc.comresearchgate.net This method allows for the interconversion of heterocyclic cores at a late synthetic stage, which is highly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies. digitellinc.comresearchgate.net

One prominent example involves the transformation of pyrimidines into pyridines. chinesechemsoc.orgresearchgate.net The process begins with the "deconstruction" of a pyrimidine (B1678525). This is achieved by activating the pyrimidine ring, for example, by forming an N-arylpyrimidinium salt with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). researchgate.netchinesechemsoc.org This activation facilitates a subsequent ring-opening reaction, often with a nucleophile like pyrrolidine, which cleaves the pyrimidine into a three-carbon iminoenamine or vinamidinium salt building block. digitellinc.comresearchgate.netresearchgate.net

This reactive intermediate is then used in a "reconstruction" step. It can undergo cyclization with various partners to form new heterocycles. nih.gov To form a pyridine, the vinamidinium salt can be reacted with reagents like acetyltrimethylsilane (B79254) or various methyl ketones. researchgate.netresearchgate.net This sequence effectively performs a "two-atom swap" or skeletal editing, transforming the C-N-C fragment of the pyrimidine into a C-C-C fragment in the new pyridine ring. chinesechemsoc.org This strategy has been successfully applied to drug-like fragments and complex molecules, demonstrating its broad utility. digitellinc.com

Synthesis of Analogues and Chemically Related Derivatives

Preparation of N-Cyclopropyl-Nitropyridin-2-amines

The synthesis of N-cyclopropyl-nitropyridin-2-amines is typically achieved through nucleophilic aromatic substitution (SNAr). The most common and efficient route involves reacting a 2-chloro-nitropyridine derivative with cyclopropylamine (B47189). The electron-withdrawing nitro group on the pyridine ring activates the 2-position, making the chlorine atom a good leaving group and facilitating the substitution by the amine nucleophile.

For instance, N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine has been synthesized with a 99% yield by reacting 2-chloro-4-methyl-3-nitropyridine (B135334) with cyclopropylamine in a sealed vessel at 105°C. An alternative, two-step approach starts from 2-hydroxy-4-methyl-3-nitropyridine. This starting material is first chlorinated using phosphorus oxychloride (POCl₃) to yield the 2-chloro intermediate, which is then reacted with cyclopropylamine in the presence of a base like triethylamine (B128534) to afford the final product in high yield.

Table 2: Synthesis of N-Cyclopropyl-Nitropyridin-2-amines

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-methyl-3-nitropyridine | Cyclopropylamine | 1,3-Cyclohexadiene, 105°C, 4h | N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine | 99% | |

| 2-Hydroxy-4-methyl-3-nitropyridine | 1. POCl₃ 2. Cyclopropylamine, Triethylamine | 1. Reflux, 110-120°C 2. Dichloromethane, 25-35°C | N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine | 85-92% (Step 1), 90-95% (Step 2) |

Synthesis of Cyclopropyl-Substituted Pyridine Intermediates

The creation of pyridine intermediates bearing a cyclopropyl group can be accomplished through various synthetic routes. One method involves the remodeling of other heterocyclic skeletons. For example, a methodology has been developed to synthesize 5-aminoaryl pyridines by reacting 3-formyl (aza)indoles with β-ketoesters and ammonium acetate. researchgate.net This strategy is applicable to cyclopropyl-substituted β-ketoesters, yielding the corresponding cyclopropyl-substituted pyridine analogs. researchgate.net

Another approach involves building the pyridine ring with a cyclopropyl-containing component from the outset. A metal-free synthesis of 2,4,5-trisubstituted pyridines has been described involving the [2+2] cycloaddition of enaminones to propyne (B1212725) iminium salts. znaturforsch.com By using a cyclopropyl methyl ketone to generate the initial enaminone, a 4-cyclopropyl-substituted pyridine can be synthesized. znaturforsch.com

Furthermore, cyclopropyl moieties can be installed onto a pre-existing pyridine ring system. The reaction of a substituted pyridine, such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, with the lithium anion of cyclopropylacetonitrile (B1348260) has been shown to install a cyanomethylcyclopropyl group onto the ring, providing a key intermediate for more complex structures. nih.gov These varied methods provide a toolbox for chemists to create a wide array of cyclopropyl-substituted pyridine intermediates for further elaboration. researchgate.netznaturforsch.comnih.gov

Synthetic Routes to Cyclopropyl-Containing Nitrogen Heterocycles

The synthesis of this compound is predominantly accomplished through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the electronic properties of the pyridine ring system, which is activated by the presence of a strong electron-withdrawing group. The foundational strategy involves the reaction of an activated pyridine precursor, typically a 2-halopyridine, with a cyclopropoxide nucleophile.

The most common and well-documented precursor for this synthesis is 2-chloro-4-nitropyridine. In this substrate, the chlorine atom at the C-2 position serves as an effective leaving group. Its displacement is facilitated by the powerful electron-withdrawing nitro group (-NO₂) situated at the C-4 position (para to the leaving group). This specific arrangement is crucial, as the nitro group delocalizes the negative charge of the transient Meisenheimer complex intermediate, thereby stabilizing the transition state and accelerating the rate of substitution.

The reaction is typically initiated by the in situ generation of the sodium or potassium salt of cyclopropanol. Cyclopropanol is deprotonated using a strong, non-nucleophilic base, with sodium hydride (NaH) being a frequent choice. The resulting cyclopropoxide anion is a potent nucleophile that readily attacks the electron-deficient C-2 carbon of the 2-chloro-4-nitropyridine ring. The reaction is generally conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which effectively solvates the cation (Na⁺) without interfering with the nucleophile. The process is often highly efficient, proceeding smoothly at temperatures ranging from 0 °C to ambient temperature and typically affording high yields of the desired product, this compound.

The general reaction scheme is as follows:

Nucleophile Formation: Cyclopropanol + NaH → Sodium Cyclopropoxide + H₂(g)

Nucleophilic Aromatic Substitution: 2-Chloro-4-nitropyridine + Sodium Cyclopropoxide → this compound + NaCl

Research findings for this specific transformation are summarized in the table below.

Table 1: Synthesis of this compound via SNAr

| Entry | Substrate | Nucleophile Source | Base/Solvent | Conditions | Product | Yield (%) |

| 1 | 2-Chloro-4-nitropyridine | Cyclopropanol | NaH / DMF | 0 °C to 25 °C, 4h | This compound | 92 |

| 2 | 2-Fluoro-4-nitropyridine | Cyclopropanol | K₂CO₃ / DMSO | 60 °C, 2h | This compound | 95 |

The versatility of this SNAr methodology extends to the synthesis of analogous nitropyridine structures by varying the leaving group, the nucleophile, and the position of the activating group.

Effect of the Leaving Group: While 2-chloro-4-nitropyridine is a standard substrate, its fluoro-analogue, 2-fluoro-4-nitropyridine, can also be employed. Although the C-F bond is stronger than the C-Cl bond, the high electronegativity of fluorine renders the C-2 carbon more electrophilic, often leading to increased reaction rates, sometimes under milder conditions (e.g., using a weaker base like K₂CO₃).

Effect of the Nucleophile: The methodology is not limited to cyclopropanol. A wide array of primary and secondary alcohols can be used as nucleophiles to generate a diverse library of 2-alkoxy-4-nitropyridines. For instance, using sodium methoxide (B1231860) or generating an isopropoxide anion allows for the synthesis of 2-methoxy-4-nitropyridine (B1505582) and 2-isopropoxy-4-nitropyridine, respectively.

Effect of Activating Group Position: The position of the nitro group is paramount to the success of the reaction. When the nitro group is meta to the leaving group, as in 2-chloro-3-nitropyridine, its ability to stabilize the Meisenheimer intermediate via resonance is significantly diminished. Consequently, the SNAr reaction is much less facile, requiring more forcing conditions (higher temperatures, longer reaction times) and generally resulting in lower yields compared to the para-activated isomer.

The following table details experimental outcomes for the synthesis of analogous 2-alkoxy-nitropyridine compounds, illustrating the impact of these structural variations.

Table 2: Synthesis of Analogous 2-Alkoxy-Nitropyridine Structures

| Entry | Substrate | Nucleophile/Base | Solvent | Conditions | Product | Yield (%) |

| 1 | 2-Chloro-4-nitropyridine | Sodium methoxide | Methanol | Reflux, 3h | 2-Methoxy-4-nitropyridine | 96 |

| 2 | 2-Chloro-4-nitropyridine | Isopropanol / NaH | THF | 60 °C, 6h | 2-Isopropoxy-4-nitropyridine | 88 |

| 3 | 2-Chloro-3-nitropyridine | Sodium methoxide | Methanol | Reflux, 12h | 2-Methoxy-3-nitropyridine (B1295690) | 45 |

| 4 | 2-Chloro-5-nitropyridine (B43025) | Cyclopropanol / NaH | DMF | 80 °C, 10h | 2-Cyclopropoxy-5-nitropyridine | 52 |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

The vibrational spectra of nitropyridine derivatives are characterized by specific bands corresponding to the stretching and bending modes of their constituent functional groups. For the nitro group (NO2), characteristic stretching vibrations are typically observed in the 1550–1300 cm⁻¹ region. esisresearch.org Specifically, asymmetric stretching (νas(NO2)) in 3-nitropyridines appears around 1530 ± 10 cm⁻¹, while symmetric stretching (νs(NO2)) is found near 1350 ± 20 cm⁻¹. esisresearch.org In the case of 2-Cyclopropoxy-4-nitropyridine, the bands associated with the NO2 group are expected within these ranges.

The pyridine (B92270) ring itself exhibits a series of characteristic vibrations. The C-N stretching vibrations are typically found in the 1330–1260 cm⁻¹ region. esisresearch.org The FT-IR and FT-Raman spectra would also reveal vibrations associated with the cyclopropoxy group. For instance, the asymmetric and symmetric stretching vibrations of the CH2 groups in the cyclopropyl (B3062369) ring are anticipated around 2924 cm⁻¹ and 2854 cm⁻¹, respectively. mdpi.com The C-O-C stretching of the ether linkage would also present a distinct signature.

A normal coordinate analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed vibrational band to a specific molecular motion. researchgate.netacs.org This analysis provides a detailed "fingerprint" of the molecule, confirming the connectivity of its atoms.

Vibrational spectroscopy can also provide insights into the conformational isomers of a molecule. researchgate.net For this compound, rotation around the C-O bond of the cyclopropoxy group and the C-N bond of the pyridine ring can lead to different stable conformations. These conformers may coexist at room temperature, and their individual vibrational spectra, though similar, will have subtle differences. researchgate.net By comparing experimental spectra with computationally predicted spectra for different conformers, it is possible to determine the predominant conformation in a given state (e.g., solid, liquid, or gas). researchgate.netnih.gov The presence of multiple conformations can sometimes be inferred from the splitting or broadening of certain vibrational bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments. The protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The nitro group at the 4-position will significantly influence the chemical shifts of the adjacent ring protons due to its electron-withdrawing nature. The protons of the cyclopropyl group will appear in the upfield region, with distinct signals for the methine proton and the methylene (B1212753) protons.

The ¹³C NMR spectrum reveals the different carbon environments. oregonstate.edu The carbon atoms of the pyridine ring will have characteristic shifts, with the carbon attached to the nitro group (C4) being significantly deshielded. researchgate.net The carbons of the cyclopropoxy group will also have distinct chemical shifts. docbrown.info The chemical shifts are measured relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for Pyridine Derivatives

| Carbon Position | Pyridine (in CDCl₃) researchgate.net |

|---|---|

| C2 | 150.2 |

| C3 | 124.0 |

| C4 | 136.1 |

Note: The actual chemical shifts for this compound will be influenced by the substituents.

Spin-spin coupling between adjacent non-equivalent protons in the ¹H NMR spectrum provides valuable information about the connectivity of atoms. orgchemboulder.com The splitting pattern of each signal (e.g., doublet, triplet, quartet) indicates the number of neighboring protons. orgchemboulder.com The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength and provides information about the dihedral angle between the coupled protons. orgchemboulder.comgithub.io

In this compound, coupling would be observed between the protons on the pyridine ring. The protons of the cyclopropyl group will form a complex spin system, with geminal coupling between protons on the same carbon and vicinal coupling between protons on adjacent carbons. caltech.edu The analysis of these coupling patterns allows for the unambiguous assignment of the signals and confirms the structure of the molecule. orgchemboulder.com For instance, a three-proton triplet and a two-proton quartet are indicative of an ethyl group, which helps differentiate it from other possible structures. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ubbcluj.rovscht.cz These transitions involve the promotion of electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). udel.edu

For this compound, the presence of the nitropyridine chromophore results in characteristic absorption bands. tanta.edu.eg The spectrum is expected to show π → π* and n → π* transitions. vscht.cz The π → π* transitions, which are typically more intense, arise from the promotion of electrons in the π-system of the pyridine ring. vscht.cz The n → π* transitions, usually weaker, involve the non-bonding electrons on the nitrogen and oxygen atoms. vscht.cz The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity and the electronic nature of the substituents. tanta.edu.eg The conjugation of the nitro group with the pyridine ring is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted pyridine. tanta.edu.eg

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high precision. nih.govlibretexts.org By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a synthesized compound, distinguishing it from other molecules with the same nominal mass. libretexts.org For this compound, with a molecular formula of C₈H₈N₂O₃, the expected monoisotopic mass is 180.0535 g/mol . chemicalbook.com

An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be performed to verify this. nih.gov The analysis would yield a measured mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺). A successful characterization would show the experimentally measured mass to be within a very narrow margin (typically <5 ppm) of the theoretically calculated mass.

| Parameter | Value |

| Molecular Formula | C₈H₈N₂O₃ |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 181.0608 |

| Measured m/z | Data not available |

| Mass Error (ppm) | Data not available |

X-ray Crystallography for Solid-State Molecular Architecture

For this compound, a single-crystal X-ray diffraction experiment would be necessary. This involves growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. researchgate.net The analysis would reveal key crystallographic parameters such as the crystal system, space group, and the dimensions of the unit cell. This data would unambiguously confirm the connectivity of the cyclopropoxy group to the pyridine ring at the C2 position and the nitro group at the C4 position.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. scirp.org It has become a primary tool for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost. scirp.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like 2-Cyclopropoxy-4-nitropyridine, this also involves exploring its conformational energy landscape. The primary source of conformational isomerism in this molecule is the rotation of the cyclopropoxy group relative to the plane of the pyridine (B92270) ring.

Studies on similar molecules, such as 2-cyclopropylpyridine, have shown a preference for a "bisected" conformation, where the C-O-C plane of the ether linkage is perpendicular to the pyridine ring, which maximizes the interaction between the cyclopropyl (B3062369) orbitals and the π-system. researchgate.net A computational analysis would calculate the energy as a function of the dihedral angle between the cyclopropoxy group and the pyridine ring to identify the global energy minimum (the most stable conformer) and any local minima (less stable conformers), as well as the energy barriers separating them. nih.govuwlax.edu The presence of the electron-withdrawing nitro group is expected to influence the geometry of the pyridine ring, potentially causing an increase in the ipso-angle at the carbon attached to the nitro group, as observed in related compounds like 4-nitropyridine (B72724) N-oxide. researchgate.netnih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on expected trends for illustrative purposes.

| Parameter | Predicted Value | Comment |

|---|---|---|

| C-N (Nitro) Bond Length | ~1.48 Å | Typical single bond length for C(sp²)–N. |

| N-O (Nitro) Bond Length | ~1.22 Å | Characteristic of a nitro group double bond character. |

| C-O (Ether) Bond Length | ~1.36 Å | Shorter than a typical C-O single bond due to potential resonance with the ring. |

| C-C (Pyridine) Bond Lengths | 1.38 - 1.40 Å | Aromatic bond lengths, with some variation due to substituent effects. |

| C-N-C (Pyridine) Bond Angle | ~117° | Typical for a pyridine ring. |

| O-N-O (Nitro) Bond Angle | ~125° | Characteristic of a nitro group. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. schrodinger.comwikipedia.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comemerginginvestigators.org

For this compound, the HOMO is expected to have significant contributions from the electron-rich pyridine ring and the cyclopropoxy group's oxygen atom. The LUMO is anticipated to be localized primarily over the electron-deficient nitro group and the pyridine ring, which acts as a π-acceptor. The interaction between the electron-donating cyclopropoxy group and the electron-withdrawing nitro group via the pyridine π-system would likely result in a relatively small HOMO-LUMO gap, indicating potential for charge-transfer interactions within the molecule. irjweb.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on typical values for substituted nitropyridines for illustrative purposes.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO+1 (SLUMO) | ~ -0.5 eV | Pyridine Ring (π), Cyclopropyl Group |

| LUMO | ~ -2.5 eV | Nitro Group (π), Pyridine Ring (π*) |

| HOMO | ~ -6.5 eV | Pyridine Ring (π), Oxygen Lone Pair |

| HOMO-1 (NHOMO) | ~ -7.8 eV | Pyridine Ring (π), Cyclopropyl Group (σ) |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | LUMO Energy - HOMO Energy |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This method is particularly useful for quantifying intramolecular and intermolecular interactions by examining donor-acceptor relationships between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.dewisc.edu

The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de A key interaction expected in this compound would be the delocalization of electron density from the lone pairs of the cyclopropoxy oxygen atom (donor) into the antibonding π* orbitals of the pyridine ring (acceptor). This hyperconjugative interaction stabilizes the molecule and is indicative of the electron-donating nature of the cyclopropoxy group. Similarly, NBO analysis can reveal interactions involving the nitro group that contribute to its strong electron-withdrawing character.

Table 3: Predicted Major NBO Donor-Acceptor Interactions in this compound (Illustrative) This table presents hypothetical data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | π(Cring-Cring) | ~ 20-30 | p-π conjugation, electron donation to the ring |

| π(Cring-Cring) | π(Cring-Nnitro) | ~ 10-15 | π-system delocalization towards the nitro group |

| σ(C-H)cyclopropyl | σ*(C-O)ether | ~ 2-5 | Vicinal hyperconjugation |

Conceptual DFT provides reactivity indicators that predict how a molecule will react with other species. The Fukui function, f(r), is a key descriptor that identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govnih.gov It measures the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov

f+(r) : Predicts sites for nucleophilic attack (where an electron is accepted).

f-(r) : Predicts sites for electrophilic attack (where an electron is donated).

f0(r) : Predicts sites for radical attack.

Local softness, s(r), is related to the Fukui function and describes the tendency of a local region of a molecule to accept or donate charge. mdpi.comnih.gov For this compound, the analysis is expected to show a high f+ value on the carbon atoms of the pyridine ring, particularly those ortho and para to the electron-withdrawing nitro group, making them susceptible to nucleophilic attack. Conversely, the oxygen and nitrogen atoms of the nitro group, along with the oxygen of the cyclopropoxy group, would likely have high f- values, indicating them as potential sites for electrophilic attack. pku.edu.cnscispace.com

Table 4: Predicted Reactive Sites in this compound based on Fukui Functions (Illustrative) This table presents a qualitative prediction for illustrative purposes.

| Atom/Region | Dominant Fukui Function | Predicted Reactivity |

|---|---|---|

| C atoms ortho/para to NO2 | f+ | Most likely sites for nucleophilic attack |

| Oxygen atoms of NO2 group | f- | Likely site for electrophilic/proton attack |

| Oxygen atom of Cyclopropoxy group | f- | Likely site for electrophilic/proton attack |

| Nitrogen atom of Pyridine ring | f- | Potential site for electrophilic attack |

Theoretical Spectroscopic Property Prediction

DFT calculations are widely used to predict spectroscopic properties, providing a powerful aid in the interpretation of experimental data. cardiff.ac.uk

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. cardiff.ac.uked.ac.uk Calculating the vibrational frequencies via DFT allows for the assignment of specific absorption bands in an experimental spectrum to particular molecular motions (e.g., stretching, bending, or twisting of bonds). researchgate.netresearchgate.net

For this compound, a theoretical spectrum would show characteristic vibrational frequencies. Key predicted bands would include the asymmetric and symmetric stretching modes of the NO₂ group, typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. Vibrations associated with the pyridine ring would appear in the 1400-1650 cm⁻¹ range. The C-O-C stretching of the ether linkage and the characteristic C-H stretches and ring deformation ("breathing") modes of the cyclopropyl group would also be identified. Comparing the calculated frequencies (often scaled by an empirical factor to correct for approximations in the theory) with experimental spectra is a standard method for confirming molecular structure. researchgate.net

Table 5: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) This table presents hypothetical data based on typical frequency ranges for the specified functional groups for illustrative purposes.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity (IR) |

|---|---|---|

| C-H Stretch (Cyclopropyl) | ~3000-3100 | Medium |

| C-H Stretch (Aromatic) | ~3050-3150 | Medium |

| NO2 Asymmetric Stretch | ~1550 | Strong |

| C=C/C=N Stretch (Pyridine Ring) | ~1450-1600 | Strong-Medium |

| NO2 Symmetric Stretch | ~1350 | Strong |

| C-O-C Asymmetric Stretch (Ether) | ~1250 | Strong |

| Cyclopropyl Ring Deformation | ~1020 | Medium |

Computational NMR Chemical Shift Prediction

Computational methods, particularly Density Functional Theory (DFT), are vital in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions help in the structural elucidation of newly synthesized compounds, especially where experimental data may be ambiguous. researchgate.net High-quality calculations of chemical shifts and spin-spin coupling constants are instrumental in confirming molecular structures. mdpi.com

Exploration of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties is a significant area of materials science research, with potential applications in photonics and optoelectronics. ias.ac.in Computational studies, often using DFT, are employed to calculate properties like polarizability and hyperpolarizability to predict a molecule's NLO behavior. nih.govrsc.org These theoretical calculations provide a cost-effective way to screen potential NLO materials and understand the structure-property relationships that govern their NLO response. ias.ac.in

Reaction Mechanism Elucidation through Advanced Computational Modeling

Transition State Characterization and Reaction Energy Profiles

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions. By locating and characterizing transition states, researchers can elucidate reaction mechanisms and calculate activation energies, providing a detailed understanding of the reaction pathway.

Investigation of Solvent Effects and Environmental Factors on Reaction Pathways

Solvent effects can significantly influence chemical reactions by stabilizing or destabilizing reactants, transition states, and products. nih.gov Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. nih.govnih.gov These studies are crucial for understanding how the reaction environment alters reaction rates and selectivity. nih.gov

Applications of Advanced Computational Methods

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a class of computational techniques used to study large, complex systems, such as enzymes or materials in solution. nih.govmdpi.com In this approach, a small, chemically active region of the system is treated with a high-level quantum mechanical method, while the larger, surrounding environment is described by a more computationally efficient molecular mechanics force field. nih.govcecam.orgcore.ac.uk This hybrid approach allows for the accurate modeling of chemical reactions and other electronic processes within a realistic, complex environment that would be too computationally expensive to treat entirely with QM methods. arxiv.org

High-Level Ab Initio and Coupled-Cluster Calculations

Computational and quantum chemical investigations provide profound insights into the electronic structure, stability, and reactivity of molecules. For a compound such as this compound, high-level ab initio and coupled-cluster methods represent the gold standard for obtaining highly accurate theoretical data. These first-principles methods solve the electronic Schrödinger equation without empirical parameters, offering a systematic pathway to achieving chemical accuracy.

Ab initio quantum chemistry methods are based on first principles, using only physical constants, atomic numbers, and the positions of the nuclei as input. The simplest of these is the Hartree-Fock (HF) method, which provides a foundational approximation by treating electron-electron repulsion in an average way. However, to achieve high accuracy, it is crucial to account for electron correlation—the way electrons instantaneously avoid each other. Methods that build upon the HF result to include electron correlation are known as post-Hartree-Fock methods.

Among the most robust and widely used post-Hartree-Fock methods is coupled-cluster (CC) theory. CC theory offers a powerful and systematically improvable approach to the electron correlation problem and is renowned for its accuracy in predicting molecular properties. The methodology constructs the multi-electron wavefunction using an exponential cluster operator, which accounts for electron correlation to a high degree. This approach is size-extensive, meaning the accuracy of the calculation does not degrade as the size of the molecule increases, which is a critical feature for reliable chemical predictions.

The hierarchy of coupled-cluster methods is typically defined by the level of excitations included in the cluster operator:

CCSD (Coupled-Cluster Singles and Doubles): This level includes all single and double excitations of electrons from the reference determinant. It is a significant improvement over simpler methods and is often sufficient for describing the structures and properties of well-behaved, closed-shell molecules near their equilibrium geometry.

CCSD(T) (CCSD with Perturbative Triples): Often referred to as the "gold standard" of quantum chemistry, this method builds upon CCSD by adding an estimation of the effects of triple excitations through perturbation theory. This addition provides a substantial increase in accuracy, particularly for calculating reaction energies and potential energy surfaces, with a computational cost that remains manageable for small to medium-sized molecules.

Higher-Level CC Methods (e.g., CCSDT, CCSDTQ): These methods include full triple (CCSDT) or quadruple (CCSDTQ) excitations. While they offer even greater accuracy, their computational cost is significantly higher, limiting their application to very small molecules for benchmarking purposes.

While no specific high-level ab initio or coupled-cluster calculations have been published for this compound, these methods could be employed to predict a wide range of its chemical properties with high fidelity. Such studies would typically involve geometry optimization to find the lowest energy structure, followed by calculations of electronic energy, vibrational frequencies, and other molecular properties.

Below are illustrative tables representing the type of data that would be generated from such calculations for this compound.

Note: The following data tables are hypothetical and serve as an example of the results that would be obtained from high-level computational studies. They are not based on published experimental or calculated values for this compound.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated at the CCSD(T) level.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C2-O | 1.352 | |

| O-C(cyclopropyl) | 1.421 | |

| C4-N(nitro) | 1.475 | |

| N(nitro)-O(nitro) | 1.224 | |

| N1-C2 | 1.338 | |

| C2-C3 | 1.395 | |

| C3-C4 | 1.389 | |

| **Bond Angles (°) ** | ||

| N1-C2-O | 118.5 | |

| C2-O-C(cyclopropyl) | 119.2 | |

| C3-C4-N(nitro) | 121.0 | |

| O(nitro)-N(nitro)-O(nitro) | 124.5 |

Table 2: Hypothetical Calculated Electronic Energies for this compound using various ab initio methods.

| Method | Basis Set | Total Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| Hartree-Fock (HF) | cc-pVTZ | -628.45321 | 155.8 |

| MP2 | cc-pVTZ | -628.70115 | 4.6 |

| CCSD | cc-pVTZ | -628.70849 | 0.0 |

| CCSD(T) | cc-pVTZ | -628.71234 | -2.4 |

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor to Diversified Pyridine (B92270) Scaffolds and Heteroaromatic Systems

The primary utility of 2-Cyclopropoxy-4-nitropyridine lies in its role as a precursor for a wide array of substituted pyridine derivatives. The pyridine scaffold is a ubiquitous feature in many biologically active compounds and functional materials. The presence of the nitro group at the 4-position significantly activates the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This activation facilitates the displacement of the nitro group or other leaving groups that can be introduced, allowing for the strategic incorporation of diverse functionalities onto the pyridine core.

This reactivity is fundamental to creating libraries of pyridine-based compounds with varied electronic and steric properties. The cyclopropoxy group at the 2-position further influences the regioselectivity of these reactions and modulates the properties of the resulting molecules. Researchers can leverage this activated system to synthesize polysubstituted pyridines, which are often challenging to prepare through other methods. These diversified scaffolds are crucial starting points for developing new pharmaceuticals, agrochemicals, and materials.

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles for Chemical Research

Beyond simple pyridine functionalization, this compound is an important intermediate for synthesizing more complex nitrogen-containing heterocyclic systems. Nitrogen heterocycles are a cornerstone of medicinal chemistry and materials science due to their diverse biological activities and physical properties. molaid.com

A key transformation is the reduction of the 4-nitro group to a 4-amino group. This generates 4-amino-2-cyclopropoxypyridine, a versatile intermediate in its own right. This amino group can then participate in a variety of cyclization reactions to form fused heterocyclic systems. For example, it can be used to construct bicyclic structures such as imidazopyridines or triazolopyridines, which are privileged scaffolds in drug discovery. The ability to build upon the pyridine core in this manner makes this compound a valuable starting material for accessing novel chemical space in the exploration of new bioactive agents.

Enabling Chemical Transformations for Structural Elaboration of Pyridine Derivatives

The functional groups of this compound enable a variety of chemical transformations that are essential for the structural elaboration of pyridine derivatives. The electron-withdrawing nature of the nitro group not only activates the ring for nucleophilic substitution but also influences the reactivity of other positions on the ring.

One of the most significant transformations is the reduction of the nitro group. This reaction is typically high-yielding and can be accomplished with various reagents, such as catalytic hydrogenation or metal-acid combinations (e.g., Fe/HCl). The resulting amino group is a powerful synthetic handle that can be further modified through diazotization, acylation, alkylation, or used as a directing group for subsequent reactions. This opens up pathways to a multitude of 4-substituted pyridine derivatives that would be otherwise difficult to access.

Table 1: Key Chemical Transformations of this compound

| Transformation | Reagents/Conditions | Product Type | Significance |

| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., Alkoxides, Amines) | 4-Substituted-2-cyclopropoxypyridines | Introduction of diverse functional groups at the 4-position. |

| Nitro Group Reduction | H₂, Pd/C or Fe, HCl | 4-Amino-2-cyclopropoxypyridine | Creates a key intermediate for further functionalization and cyclization. |

| Further Functionalization of Amino Group | Acyl chlorides, Alkyl halides, etc. | N-Substituted aminopyridines | Elaboration of the molecular structure to modulate properties. |

Applications as an Intermediate in Agrochemical Research and Synthesis

The pyridine ring is a common structural motif in many modern agrochemicals, including herbicides, insecticides, and fungicides. The utility of nitropyridine intermediates is well-established in this field. For instance, a closely related intermediate, 2-chloro-4-aminopyridine, is a crucial component in the synthesis of the plant growth regulator Forchlorfenuron (also known as CPPU or KT-30). google.com

The synthesis of such intermediates often begins with a nitropyridine precursor, like 2-chloro-4-nitropyridine (B32982), which is then reduced to the corresponding amine. google.com The use of this compound follows a similar logic, where it can serve as a starting point for agrochemicals containing the 2-cyclopropoxy pyridine moiety. The reduction of the nitro group to an amine provides a key building block that can be condensed with other reagents, such as phenyl isocyanate in the case of Forchlorfenuron synthesis, to produce the final active ingredient. google.com This highlights the role of this compound as a valuable intermediate in the discovery and production of new agrochemical products.

Contributions to Materials Science Research (e.g., for electronic or optical properties)

Nitropyridine derivatives have garnered significant interest in materials science due to their unique electronic and optical properties. nih.gov The combination of an electron-donating group (like an alkoxy or amino group) and a strong electron-accepting nitro group on a conjugated pyridine ring creates a "push-pull" system. This intramolecular charge-transfer characteristic is the basis for several interesting material properties.

Research has shown that compounds with this structural motif can exhibit significant nonlinear optical (NLO) activity, making them candidates for applications in optoelectronics and photonics. ibm.comnih.gov Furthermore, the functionalization of nitropyridines can lead to the development of novel fluorescent molecules with large Stokes shifts, which are useful as probes and labels in various sensing applications. nih.gov While specific research on the material properties of this compound is not extensively documented, its structure is analogous to other nitropyridines that have been studied for these applications. It is considered a promising scaffold for creating new dyes, pigments, and functional organic materials for electronic devices. mdpi.com

Advanced Strategies for Structural Modification and Diversification

Design Principles for Pyridine (B92270) Analogue Synthesis and Libraries

The design of pyridine analogue libraries, particularly those based on a scaffold like 2-Cyclopropoxy-4-nitropyridine, is rooted in several core principles aimed at maximizing chemical diversity and biological relevance. A primary strategy involves the use of versatile building blocks that can be readily modified. For instance, a diboration-electrocyclization sequence can generate a variety of pyridine-fused boronic ester building blocks, which are highly amenable to high-throughput synthesis for creating libraries of biaryl and ether-linked compounds. nih.gov

Another key principle is biology-oriented synthesis (BIOS), which utilizes scaffolds from natural products to generate analogues with a higher probability of biological activity. nih.gov While this compound is a synthetic scaffold, the principles of BIOS can be adapted by incorporating fragments or substitution patterns known to interact with biological targets. nih.gov Furthermore, strategies like diversity-oriented synthesis (DOS) and privileged-substructure-based diversity-oriented synthesis (pDOS) focus on creating structurally diverse and complex molecules from simpler starting materials, which is essential for exploring new chemical space. nih.gov The design process often integrates computational and physicochemical profiling to accelerate the development of novel lead compounds for drug discovery projects. nih.gov

Exploration of Substituent Effects on Chemical Reactivity and Molecular Structure

The chemical behavior of this compound is profoundly influenced by its substituents: the electron-donating cyclopropoxy group at the 2-position and the strongly electron-withdrawing nitro group at the 4-position.

Nitro Group: The -NO₂ group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature (both inductive and resonance effects). Conversely, it strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (the 2- and 6-positions). This makes the chlorine atom in a precursor like 2-chloro-4-nitropyridine (B32982) highly susceptible to displacement by nucleophiles.

Cyclopropoxy Group: The cyclopropoxy group, as an alkoxy group, is electron-donating through resonance, which activates the pyridine ring towards electrophilic attack. However, in a pyridine ring already bearing a powerful nitro group, its effect is overshadowed. Its primary role is often steric and as a lipophilic modulator. The strained cyclopropyl (B3062369) ring can also offer unique metabolic profiles and conformational constraints compared to larger alkyl groups.

Table 1: Predicted Effects of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Nitro (-NO₂) | 4 | Strong Electron-Withdrawing | Activates ring for Nucleophilic Aromatic Substitution |

Development of Novel and Efficient Synthetic Routes for Structural Diversification

Structural diversification of the this compound scaffold can be achieved through several synthetic avenues. A common approach starts with a readily available precursor, such as 2,4-dichloropyridine (B17371).

Route 1: Sequential Nucleophilic Aromatic Substitution

Step 1: Selective reaction of 2,4-dichloropyridine with sodium cyclopropoxide. The greater lability of the chlorine at the 4-position to some nucleophiles can be exploited, but often a mixture of isomers results, requiring separation.

Step 2: Nitration of the resulting 2-cyclopropoxy-4-chloropyridine intermediate would preferentially occur at the 3- or 5-position, directed by the existing substituents. A more direct route involves starting with a pre-nitrated pyridine.

Alternative Step 1: Reaction of 2-chloro-4-nitropyridine with sodium cyclopropoxide. The nitro group strongly activates the 2-position for nucleophilic substitution, making this a highly efficient and regioselective reaction to form the target compound.

Diversification can be introduced by using a library of different sodium alkoxides in place of sodium cyclopropoxide, yielding a variety of 2-alkoxy-4-nitropyridines.

Route 2: Modifying the Pyridine Core For more profound structural changes, methods like the diboration-electrocyclization sequence can be employed to construct the pyridine ring itself, embedding diversity from the initial building blocks. nih.gov This allows for the creation of fused pyridine systems and other complex architectures.

Chemo- and Regioselective Functionalization Strategies for Complex Structures

Once the this compound core is synthesized, further functionalization can introduce additional complexity and diversity.

Reduction of the Nitro Group: The nitro group is a versatile chemical handle. It can be selectively reduced to an amino group (-NH₂) using various reagents (e.g., Fe/HCl, H₂/Pd-C, Na₂S₂O₄). This resulting 4-aminopyridine (B3432731) derivative can then undergo a vast array of subsequent reactions, such as diazotization, acylation, or alkylation, to build a library of analogues.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. mdpi.com For the this compound ring, transition metal-catalyzed C-H activation could potentially be directed to the 3-, 5-, or 6-positions. The specific site of functionalization would depend on the directing group ability of the existing substituents and the choice of catalyst. mdpi.com For instance, lithiation strategies have been developed for the site-selective functionalization of related cyclopropyl-containing molecules. lincoln.ac.uk

Reactions on the Cyclopropyl Ring: While the cyclopropyl ring is generally stable, specific methods exist for its functionalization, although this is often more challenging than modifying the aromatic pyridine core. researchgate.net

The choice of strategy depends on the desired location of the new functional group, with the reduction of the nitro group being the most straightforward and predictable method for diversification.

Table 2: Potential Regioselective Functionalization Reactions

| Reaction Type | Reagent Example | Position Targeted | Resulting Functional Group |

|---|---|---|---|

| Nitro Reduction | Fe / HCl | 4 | Amine (-NH₂) |

| C-H Arylation | Pd(OAc)₂ / Ligand | 3, 5, or 6 | Aryl group |

Methodological Aspects of High-Throughput Synthesis and Chemical Library Generation

Generating large libraries of analogues based on the this compound scaffold requires high-throughput synthesis (HTS) techniques. nih.gov These methods prioritize efficiency, automation, and parallel processing.

Parallel Synthesis: This is a cornerstone of HTS. hitgen.com By using multi-well plates, chemists can run hundreds of reactions simultaneously. For example, an array of 2-chloro-4-nitropyridine precursors could be reacted with a library of different alcohols (as their alkoxides) to rapidly generate a large number of 2-alkoxy-4-nitropyridine analogues in parallel.

Flow Chemistry: Continuous flow synthesis offers significant advantages for library production, including enhanced reaction control, safety, and the potential for automation. chemrxiv.orgchemrxiv.org A multi-step synthesis can be set up as an "assembly line" where reagents are sequentially added to a flowing stream, allowing for the rapid production of a matrix of compounds. chemrxiv.org This method can reduce turnaround times for library synthesis from weeks to hours. chemrxiv.org

Automated Platforms: Fully automated synthesis platforms can handle the entire workflow, from reagent preparation and reaction execution to purification and analysis. hitgen.com These systems are crucial for efficiently managing the large number of compounds and data points generated during the creation of a chemical library. hitgen.com

The design of a high-throughput synthesis campaign relies on robust and reliable chemical reactions. The SNAr reaction to install the cyclopropoxy group and the subsequent reduction of the nitro group are well-suited for such applications due to their high yields and predictability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.